Ácido (2S)-2-(4-fenilfenoxi)propanoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

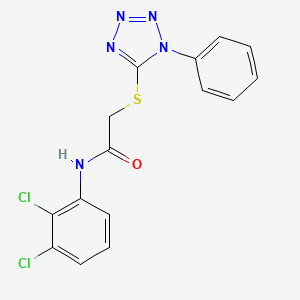

“(2S)-2-(4-phenylphenoxy)propanoic acid” is a chemical compound with the CAS Number: 169736-83-8 . It has a molecular weight of 242.27 . The compound is typically stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is (S)-2-([1,1’-biphenyl]-4-yloxy)propanoic acid . The InChI code for this compound is 1S/C15H14O3/c1-11(15(16)17)18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,16,17)/t11-/m0/s1 .

Physical And Chemical Properties Analysis

“(2S)-2-(4-phenylphenoxy)propanoic acid” is a powder that has a melting point of 138-139 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .

Mecanismo De Acción

(2S)-2-(4-phenylphenoxy)propanoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting the production of prostaglandins, (2S)-2-(4-phenylphenoxy)propanoic acid reduces inflammation, pain, and fever.

Biochemical and Physiological Effects:

The biochemical and physiological effects of (2S)-2-(4-phenylphenoxy)propanoic acid include the reduction of inflammation, pain, and fever. It also has an inhibitory effect on platelet aggregation, which can reduce the risk of blood clots. However, long-term use of NSAIDs, including (2S)-2-(4-phenylphenoxy)propanoic acid, has been associated with an increased risk of gastrointestinal bleeding, kidney damage, and cardiovascular events.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(2S)-2-(4-phenylphenoxy)propanoic acid is widely used in laboratory experiments due to its well-established anti-inflammatory and analgesic properties. It is also relatively easy to synthesize and has a relatively low cost. However, its limitations include the potential for side effects, the need for careful dosing, and the potential for interactions with other drugs.

Direcciones Futuras

There are several future directions for the study of (2S)-2-(4-phenylphenoxy)propanoic acid. One direction is the development of novel drug delivery systems that can improve its bioavailability and reduce its side effects. Another direction is the investigation of its potential use in the treatment of other conditions, such as cancer and Alzheimer's disease. Additionally, further research is needed to better understand the mechanisms of action of (2S)-2-(4-phenylphenoxy)propanoic acid and to identify potential new targets for drug development.

Métodos De Síntesis

The synthesis of (2S)-2-(4-phenylphenoxy)propanoic acid involves the reaction of 4-bromobenzophenone with propionic anhydride in the presence of a base, followed by hydrolysis of the resulting ester with sodium hydroxide. The final product is obtained after recrystallization from ethanol.

Aplicaciones Científicas De Investigación

- 4-Cromanona sirve como un bloque de construcción crucial en la síntesis de numerosos compuestos medicinales. Los investigadores han explorado sus derivados por sus notables actividades biológicas y farmacéuticas . Estas aplicaciones incluyen posibles candidatos a fármacos para diversas enfermedades, como el cáncer, la inflamación y los trastornos metabólicos.

Química Medicinal y Desarrollo de Fármacos

Safety and Hazards

Propiedades

IUPAC Name |

(2S)-2-(4-phenylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11(15(16)17)18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,16,17)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPGQEMJIGUBGO-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(but-2-en-1-yl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2395439.png)

amine](/img/structure/B2395445.png)

![3-[[1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2395450.png)

![4-Fluoro-2-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2395451.png)

![4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)ethanesulfonate](/img/structure/B2395454.png)

![(E)-N-[2-(4-Cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2395456.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B2395459.png)